4-(5-Phenyl-1,3-oxazol-2-yl)aniline
Description
4-(5-Phenyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aniline moiety at the 2-position. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity to the molecule, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
10004-70-3 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12N2O/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H,16H2 |
InChI Key |
HRGHDJABLKTZPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N |
solubility |
4.3 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline (8h)
Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole (two nitrogen atoms) and introduces a 4-fluorobenzylthio substituent at the 5-position.
Properties :
- Melting Point : 104–106°C .
- Spectroscopy: IR shows NH₂ stretching at 3353–3422 cm⁻¹; LC-MS (ESI) m/z: 302.9 (M+1) .
N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
Structure: Substitutes the oxazole with 1,3,4-oxadiazole and replaces the aniline NH₂ with a dimethylamino group. Properties:
- Molecular Weight : 265.32 g/mol (C₁₆H₁₅N₃O).
- Applications: Used in fluorescent materials and as a ligand in coordination chemistry due to its electron-donating dimethylamino group . Key Difference: The dimethylamino group increases solubility in polar solvents and shifts UV-Vis absorption spectra compared to the unsubstituted aniline derivative .
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Structure : Features a partially saturated oxazole (4,5-dihydro-1,3-oxazole), reducing aromaticity.
Properties :
- Molecular Weight : 162.19 g/mol (C₉H₁₀N₂O) .
- Synthesis: Prepared via cyclization of 2-aminophenethyl alcohol derivatives .
2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Aniline
Structure : Incorporates a 4-chlorophenyl group on the oxadiazole ring.
Properties :
- Molecular Formula : C₁₄H₁₀ClN₃O.
- Applications : Explored as a precursor for antifungal and anti-inflammatory agents .
Key Difference : The electron-withdrawing chlorine atom enhances oxidative stability but reduces nucleophilicity at the aniline moiety .
Comparative Analysis Table
Structural and Functional Insights
- Aromaticity vs. Reactivity : Oxazole derivatives exhibit greater aromatic stability than oxadiazoles, favoring electrophilic substitutions at the aniline group. Oxadiazoles, with additional nitrogen atoms, are more polar and prone to nucleophilic attack .
- Substituent Effects : Electron-donating groups (e.g., NH₂) enhance solubility and fluorescence, while electron-withdrawing groups (e.g., Cl, F) improve thermal stability and bioactivity .
- Crystallography : X-ray studies on related compounds (e.g., 5-Phenyl-1,3,4-oxadiazol-2-amine) reveal planar heterocyclic cores with intermolecular hydrogen bonding influencing crystal packing .
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